

Vericiguat Impurity-2: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Vericiguat impurity-2

Cat. No.: B15602233

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This technical guide provides an in-depth analysis of **Vericiguat impurity-2**, a substance of relevance in the manufacturing and quality control of the drug Vericiguat. This document outlines its chemical identity, analytical detection methodologies, and the broader context of Vericiguat's mechanism of action.

Chemical Identity and Properties

Vericiguat impurity-2 is a process-related impurity or a potential degradation product of Vericiguat. While a specific CAS number is not publicly available for this impurity, its molecular formula and chemical name have been identified.

Parameter	Value
Chemical Name	6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one[1]
Molecular Formula	C18H12F2N8O[1]
Molecular Weight	394.34 g/mol [1]
CAS Number	Not Available[1]

Analytical Methodologies for Impurity Profiling

A validated stability-indicating reverse phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the detection and quantification of Vericiguat and its related impurities, including impurity-2.^[2]^[3] This method is crucial for ensuring the quality and safety of Vericiguat drug substance and product.

Experimental Protocol: RP-UPLC Method^[2]

- Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: A typical flow rate suitable for UPLC analysis.
- Detection: UV detection at a wavelength determined to be optimal for both Vericiguat and its impurities.
- Sample Preparation: Samples of Vericiguat are dissolved in a suitable diluent, and solutions are prepared at appropriate concentrations for analysis.

Method Validation and Performance

The analytical method has been validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation Parameter	Vericiguat	Impurity-1	Impurity-2
Linearity Range (µg/mL)	37.5–225	2.5–15	2.5–15
Correlation Coefficient (r ²)	0.999	0.999	0.999
Limit of Detection (LOD) (µg/mL)	0.45	0.03	0.03
Limit of Quantification (LOQ) (µg/mL)	1.5	0.1	0.1
Data sourced from a stability-indicating UPLC method development study. [2]			

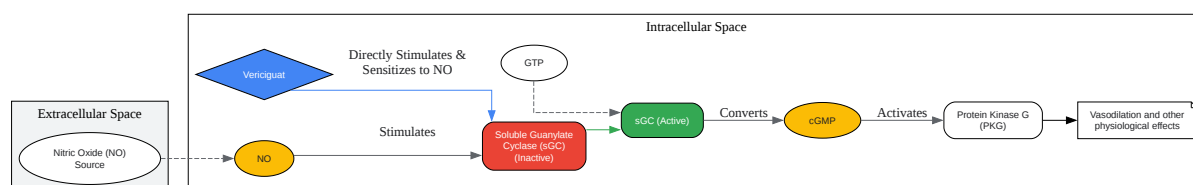
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to induce the formation of degradation products.

Stress Condition	Degradation of Vericiguat (%)
Acid Hydrolysis	Significant Degradation
Alkaline Hydrolysis	Significant Degradation
Oxidative Degradation	11.6
Thermal Degradation	No Significant Degradation
Photolytic Degradation	No Significant Degradation
Results from a forced degradation study highlight the conditions under which impurities are likely to form. [2] [4]	

Mechanism of Action of Vericiguat: The NO-sGC-cGMP Signaling Pathway

Vericiguat's therapeutic effect is derived from its role as a stimulator of soluble guanylate cyclase (sGC). Understanding this pathway is critical for comprehending the pharmacological context in which impurities are monitored.



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Caption: Vericiguat's mechanism of action via the NO-sGC-cGMP pathway.

This diagram illustrates how Vericiguat directly stimulates soluble guanylate cyclase (sGC), both independently and in synergy with nitric oxide (NO). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), resulting in vasodilation and other beneficial cardiovascular effects.

Conclusion

The identification and control of impurities such as **Vericiguat impurity-2** are paramount in the development and manufacturing of safe and effective pharmaceuticals. The analytical methodologies and data presented in this guide provide a foundational understanding for researchers and quality control professionals. A thorough characterization of the impurity profile, supported by robust analytical methods, ensures the consistent quality of Vericiguat and the safety of patients.

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